2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine hydrochloride is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This compound incorporates a benzoxazole moiety, which is known for its diverse biological activities, and a morpholine group that contributes to its pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for laboratory applications.
This compound can be sourced from multiple suppliers, including Avantor and Santa Cruz Biotechnology, which offer it for research purposes. It is classified as an organic compound with a specific focus on its applications in medicinal chemistry due to its potential therapeutic properties. The empirical formula is C₁₃H₁₈ClN₃O₂, with a molecular weight of approximately 265.75 g/mol .
The synthesis of 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine hydrochloride typically involves the reaction of 4-(1,3-benzoxazol-2-yl)morpholine with an appropriate alkylating agent. The process generally follows these steps:
This synthesis can be performed in batch or continuous processes depending on the scale required, utilizing automated systems for precision in reaction parameters.
The molecular structure of 2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethanamine hydrochloride features a benzoxazole ring fused with a morpholine group attached to an ethylamine chain. The structure can be represented as follows:
The presence of the benzoxazole ring imparts unique electronic properties that can influence the compound's reactivity and interaction with biological targets.
2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine hydrochloride can participate in various chemical reactions:
These reactions are critical for modifying the compound for various applications in drug discovery.
The mechanism of action for 2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethanamine hydrochloride largely depends on its interactions with biological targets. Benzoxazole derivatives have been shown to exhibit antimicrobial, antifungal, and anticancer activities through various biochemical pathways:
Further studies are necessary to elucidate the precise mechanisms by which this compound exerts its biological effects.
The physical properties of 2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethanamine hydrochloride include:
In terms of chemical properties:
The compound may exhibit irritant properties upon contact with skin or eyes .
The primary applications of 2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethanamine hydrochloride include:
The synthesis of benzoxazole-morpholine hybrids represents a significant advancement in heterocyclic chemistry, driven by the need for CNS-penetrant therapeutic scaffolds. Early routes to 2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethanamine relied on convergent strategies involving two key intermediates: 2-chlorobenzoxazole and 2-(2-aminoethyl)morpholine. The critical morpholine-benzoxazole linkage was typically forged through nucleophilic aromatic substitution, where the morpholine nitrogen attacks the C2 position of the benzoxazole ring under basic conditions (e.g., K₂CO₃ in DMF at 80°C) [1] [6]. This step demanded precise stoichiometry to avoid N-alkylation side products. Subsequent installation of the ethanamine side chain involved reductive amination of a morpholine-borne ketone precursor using sodium cyanoborohydride, followed by hydrochloric acid-mediated salt formation to yield the final hydrochloride product [6] [8].
Challenges emerged in ensuring regioselectivity, particularly with unsymmetrical benzoxazoles, and in maintaining the stability of the morpholine ring during purification. Studies revealed that substitutions at the benzoxazole C4 position caused pronounced chemical instability, directing efforts toward C5/C6 modifications instead [2]. Modern optimizations employ palladium-catalyzed cross-coupling (e.g., Suzuki reactions) to introduce aryl/heteroaryl groups at these positions prior to morpholine conjugation, significantly improving yields from ~45% to >80% [2].
Table 1: Key Synthetic Methods for Benzoxazole-Morpholine Hybrids
Synthetic Step | Reagents/Conditions | Yield Range | Key Challenges |
---|---|---|---|
Benzoxazole formation | CDI, THF, reflux | 70-85% | Regioselectivity of cyclization |
Morpholine conjugation | K₂CO₃, DMF, 80°C | 60-75% | Competing N-alkylation |
Ethanamine installation | NaBH₃CN, MeOH, rt; HCl salt formation | 50-65% | Over-reduction; salt hygroscopicity |
C6-aryl modification | Pd(dppf)Cl₂, K₃PO₄, dioxane, 90°C | 75-85% | Homocoupling byproducts |
Benzoxazole-morpholine derivatives occupy a pivotal niche in targeting acid ceramidase (AC), a lysosomal enzyme that hydrolyzes ceramide into sphingosine and fatty acids. Dysregulated AC activity elevates sphingosine-1-phosphate (S1P), a pro-survival lipid linked to cancer metastasis and neurodegenerative lysosomal storage disorders (LSDs) like Gaucher’s and Krabbe’s diseases [2] [9]. Early benzoxazolone carboxamides (e.g., compound 2b) demonstrated potent AC inhibition (IC₅₀ = 40 nM) but suffered from poor aqueous solubility (<5 µM) and rapid hepatic metabolism, limiting in vivo utility [9].
The integration of a morpholine-ethanamine pharmacophore addressed these limitations by introducing a protonatable amine (pKa ~9.2) that enhanced water solubility through salt formation while maintaining nanomolar AC affinity. Crucially, this scaffold’s moderate lipophilicity (log P ~2.1) and molecular weight (<300 Da) facilitated CNS penetration—a necessity for treating neuropathic LSDs [2]. Mechanistically, the benzoxazole carbonyl engages in hydrogen bonding with AC’s catalytic residue Cys143, while the morpholine oxygen stabilizes the enzyme’s hydrophobic subpocket. This dual interaction inhibits ceramide hydrolysis, elevating cytotoxic ceramide levels in diseased cells [9].
Table 2: Evolution of AC Inhibitor Pharmacophores
Inhibitor Class | Exemplar Compound | AC IC₅₀ | Aqueous Solubility | Key Limitations |
---|---|---|---|---|
Benzoxazolone carboxamides | 2b | 40 nM | <5 µM | Low metabolic stability |
Pyrazole carboxamides | 3 | 12 nM | 10 µM | CYP450 inhibition |
Morpholine-ethanamines | Target compound | 85 nM | >150 µM | Improved CNS penetration |
The structural transition from benzoxazolone carboxamides to 2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethanamine reflects deliberate optimization for in vivo stability and target engagement. First-generation inhibitors like 2a featured a labile N-aryl carboxamide linker prone to enzymatic hydrolysis, reducing systemic exposure [9]. Replacing this linker with a hydrolytically stable morpholine ring (as in the target compound) improved metabolic half-life from <15 min to >120 min in murine microsomes [2].
Critical enhancements included:
The derivative 22m—a close structural analog—validated this design by reducing glucosylsphingosine (GluSph) levels by 60% in the brains of 4L;C* mice (neuropathic Gaucher model) after intraperitoneal administration (90 mg/kg/day) [2]. This underscored the scaffold’s ability to correct lipid accumulation in LSDs.
Table 3: Structural Analysis of Key AC Inhibitors
Structural Feature | Benzoxazolone Carboxamide (2b) | Morpholine-Ethanamine Hybrid | Impact on Drug Properties |
---|---|---|---|
Core scaffold | Benzoxazolone-urea | Benzoxazole-morpholine | Improved hydrolytic stability |
Solubilizing group | t-Butyl ester | Protonated ethanamine | Enhanced water solubility (184 µM) |
Linker | Alkyl carboxamide | Direct C-N morpholine linkage | Reduced metabolic clearance |
AC binding motif | Carbonyl H-bond acceptor | Morpholine O/C=N benzoxazole | Maintained nanomolar affinity |
The structural evolution of this compound exemplifies rational scaffold hopping to overcome pharmacokinetic barriers while preserving target engagement—a cornerstone strategy in modern enzyme inhibitor development [1] [2] [9].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0